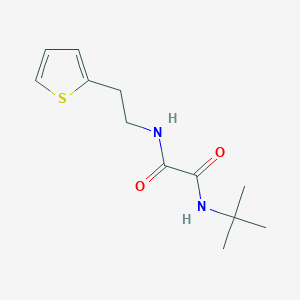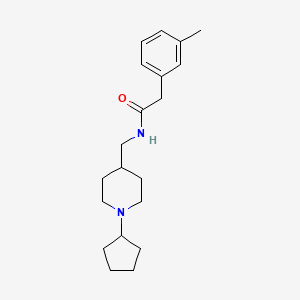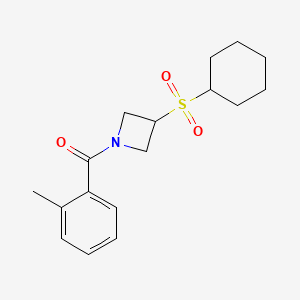
N-phenyl-4-tosylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-4-tosylbutanamide, also known as PTTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PTTB is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. It is a derivative of butanamide and is synthesized through a multi-step process.
Wissenschaftliche Forschungsanwendungen
Mechanochemistry in Drug Synthesis
Research demonstrates the utility of mechanochemistry for synthesizing sulfonyl-(thio)ureas, which includes drugs such as tolbutamide, chlorpropamide, and glibenclamide, showcasing an innovative approach to drug synthesis that may extend to compounds like N-phenyl-4-tosylbutanamide. This method offers good to excellent yields, highlighting an efficient and environmentally friendly synthetic route (Tan, Štrukil, Mottillo, & Friščić, 2014).
Chemical Genetics for Drug Discovery
The application of chemical genetics has led to the discovery of apoptosis inducers through phenotypic cell-based assays, where compounds including N-phenyl nicotinamides were identified. This methodology could potentially be applied to N-phenyl-4-tosylbutanamide for identifying its biological activities and molecular targets, thus facilitating the discovery of novel therapeutic agents (Cai, Drewe, & Kasibhatla, 2006).
Corrosion Inhibition
N-phenyl-4-tosylbutanamide may find application in corrosion inhibition, similar to studies where related compounds have demonstrated effectiveness in protecting metals from corrosion in acidic environments. Such applications are critical in industrial processes and materials preservation, pointing towards potential uses in materials science and engineering (Sherif & Park, 2006).
Environmental Fate and Biodegradation
Understanding the environmental fate and biodegradation pathways of phenylurea herbicides provides insights into the degradation mechanisms of similar compounds. This knowledge is crucial for assessing environmental impact and for the development of strategies to mitigate pollution. Studies on phenylurea herbicides can guide research on the biodegradation and environmental behavior of N-phenyl-4-tosylbutanamide, ensuring its use is sustainable and environmentally friendly (Hussain et al., 2015).
Insights into Metabolic Pathways
Research on the metabolic pathways of drugs like tolbutamide and phenytoin provides valuable information on how N-phenyl-4-tosylbutanamide might be metabolized in biological systems. Understanding these pathways is essential for predicting drug interactions, optimizing dosing regimens, and improving therapeutic efficacy (Miners et al., 1988).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-phenylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-14-9-11-16(12-10-14)22(20,21)13-5-8-17(19)18-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPFWYZUTFJNTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-difluorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2383229.png)
![N-[(4-fluorophenyl)methyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2383230.png)


![2-(2-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2383234.png)

![2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-ethyl-4-pyrimidinol](/img/structure/B2383238.png)

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclopentylacetamide](/img/structure/B2383242.png)


![2-Chloro-N-[4-(3-fluorophenyl)-4-hydroxycyclohexyl]acetamide](/img/structure/B2383246.png)
![7-Fluoro-3-[[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2383248.png)